molecular formula C10H9ClF2O B14062545 1-(3-Chloro-4-(difluoromethyl)phenyl)propan-2-one

1-(3-Chloro-4-(difluoromethyl)phenyl)propan-2-one

Cat. No.: B14062545
M. Wt: 218.63 g/mol
InChI Key: DAWOWQACXGZYNE-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-(difluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H9ClF2O It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-(difluoromethyl)phenyl)propan-2-one typically involves the reaction of 3-chloro-4-(difluoromethyl)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method is the Friedel-Crafts acylation, where the benzaldehyde reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-(difluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chloro-4-(difluoromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-(difluoromethyl)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-(3-Chloro-4-(methylthio)phenyl)propan-2-one: Contains a methylthio group instead of a difluoromethyl group.

Uniqueness

1-(3-Chloro-4-(difluoromethyl)phenyl)propan-2-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9ClF2O

Molecular Weight

218.63 g/mol

IUPAC Name

1-[3-chloro-4-(difluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9ClF2O/c1-6(14)4-7-2-3-8(10(12)13)9(11)5-7/h2-3,5,10H,4H2,1H3

InChI Key

DAWOWQACXGZYNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)C(F)F)Cl

Origin of Product

United States

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